molecular formula C18H24FNO4 B5468247 9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one

9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one

Cat. No.: B5468247
M. Wt: 337.4 g/mol
InChI Key: FUWBSXIFTOJMJQ-UHFFFAOYSA-N
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Description

9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.6]undecane core, which is fused with an oxazolidinone ring and substituted with a 2-fluoro-4,5-dimethoxyphenyl group. The presence of the fluorine atom and methoxy groups on the phenyl ring imparts specific chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[4.6]undecane core.

    Introduction of the oxazolidinone ring: The oxazolidinone ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Substitution with the 2-fluoro-4,5-dimethoxyphenyl group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-[(2-Fluoro-4,5-dimeth

Properties

IUPAC Name

9-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-22-15-10-13(14(19)11-16(15)23-2)12-20-8-7-18(5-3-9-24-18)6-4-17(20)21/h10-11H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWBSXIFTOJMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCC3(CCCO3)CCC2=O)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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